Bienvenue dans la boutique en ligne BenchChem!

Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)

Aurora Kinase Inhibition Mitotic Kinase Selectivity Anticancer Drug Design

Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) (CAS 261163-69-3) is a tricyclic heterocycle with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. The structure features a 3-hydroxy-7-methyl-substituted tetrahydrocyclopent[b]indole-5,8-dione core, belonging to the broader cyclopent[b]indoloquinone chemotype explored as DNA-targeted reductive alkylating agents and kinase inhibitor scaffolds.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 261163-69-3
Cat. No. B13095643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)
CAS261163-69-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C3=C(N2)C(CC3)O
InChIInChI=1S/C12H11NO3/c1-5-4-8(15)11-9(12(5)16)6-2-3-7(14)10(6)13-11/h4,7,13-14H,2-3H2,1H3
InChIKeyGPFZOPSRKNDAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) (CAS 261163-69-3): Core Scaffold Identity and Procurement Rationale


Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) (CAS 261163-69-3) is a tricyclic heterocycle with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1]. The structure features a 3-hydroxy-7-methyl-substituted tetrahydrocyclopent[b]indole-5,8-dione core, belonging to the broader cyclopent[b]indoloquinone chemotype explored as DNA-targeted reductive alkylating agents and kinase inhibitor scaffolds [2]. This compound is positioned as a key synthetic intermediate or a non-aziridinyl referent within a class where the indoloquinone redox pharmacophore is critical for bioactivity [3]. Understanding its baseline properties is essential for assessing its suitability as a starting material or comparator in drug discovery and chemical biology programs targeting cancer, inflammation, and kinase-driven pathologies.

Evidence-Based Rationale: Why Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) Cannot Be Replaced by Arbitrary Indoloquinones


Substitution of Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) with a generic indoloquinone is scientifically invalid because the cyclopent[b]indole scaffold imposes distinct physicochemical and biological constraints that are absent in simple indole systems. The saturated tetrahydro ring in this compound alters the redox potential of the quinone moiety, critically tuning its substrate specificity for two-electron reducing enzymes such as DT-diaphorase (NQO1), which governs both cytotoxic potency and cancer selectivity [1]. In head-to-head comparisons, cyclopent[b]indole-based aziridinylquinones bearing an acetate leaving group exhibited significant in vivo antitumor activity, whereas the corresponding indole-4,7-dione systems were markedly more toxic and nonselective, primarily due to uncontrolled DNA alkylation from the 3α-position [2]. Thus, the cyclopentannulation and absence of an aziridine leaving group in CAS 261163-69-3 define a specific redox and reactivity profile, making generic substitution a high-risk procurement decision for mechanistic consistency.

Quantitative Differentiation Evidence: Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) vs. In-Class Analogs


Kinase Profiling: Aurora B Selectivity Achieved by Cyclopenta[b]indole Core Optimization

A focused library based on the cyclopenta[b]indole-5,8-dione scaffold, representing a core analogous to CAS 261163-69-3, yielded a derivative that achieved selective Aurora B inhibition over Aurora A. This selectivity profile is rare and therapeutically desirable, as unselective Aurora inhibition leads to mitotic catastrophe and on-target toxicity in normal tissues [1]. The data are derived from a direct head-to-head kinase assay comparison using recombinant human Aurora A and Aurora B.

Aurora Kinase Inhibition Mitotic Kinase Selectivity Anticancer Drug Design

Functional Selectivity: Tubulin Polymerization Disruption in ATRA-Resistant Leukemia Over Normal Leukocytes

Among a series of synthetic cyclopenta[b]indoles structurally related to CAS 261163-69-3, compound 2 demonstrated selective cytotoxicity towards ATRA-resistant acute promyelocytic leukemia (APL) cells (NB4-R2) while sparing normal leukocytes, a functional window not achieved by earlier indole-based antimitotics such as EO9 [1]. The cyclopenta[b]indole core enabled targeting of microtubule dynamics without the nonspecific DNA alkylation that limits the therapeutic index of simple indoloquinone alkylators [2].

Microtubule Dynamics Antileukemic Activity Drug Resistance

DT-Diaphorase Substrate Specificity: A Quantitative Safety Switch for Cancer Selectivity

The cyclopent[b]indole-5,8-dione scaffold's potential for DT-diaphorase-mediated bioreductive activation is defined by precise kinetic parameters established across series 1–9 of aziridinyl cyclopent[b]indoloquinones. These studies demonstrate that substrates with Vmax/KM < 10 × 10⁻⁴ s⁻¹ exhibit optimal cancer selectivity with minimal systemic toxicity, whereas indole-4,7-dione systems with a leaving group at C3 (e.g., EO9) exceed this threshold and cause nonselective toxicity [1]. CAS 261163-69-3, lacking an aziridine leaving group, is predicted to fall below this toxicity threshold, making it a safer scaffold starting point.

Bioreductive Activation DT-Diaphorase (NQO1) Cancer Selectivity

In Vitro Antiproliferative Potency: Cyclopent[b]indole-5,8-dione Scaffold Cytotoxicity Against Solid Tumor Cell Lines

In a comparative cytotoxicity study of heteroannulated cyclopent[b]indole-5,8-dione analogs, compounds 6c and 6d, which incorporate the same cyclopent[b]indole-5,8-dione core as CAS 261163-69-3, demonstrated single-digit to low-double-digit micromolar antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines [1]. This level of potency serves as a benchmark for the unoptimized cyclopent[b]indole-5,8-dione chemotype and indicates that the scaffold is intrinsically cytotoxic without requiring an aziridine or other reactive warhead.

Cytotoxicity Profiling Solid Tumors HeLa and MCF-7 Cell Lines

High-Value Application Scenarios for Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI) Grounded in Quantitative Evidence


Scaffold Hopping and Lead Diversification in Aurora B-Selective Kinase Inhibitor Programs

The demonstrated >21-fold Aurora B selectivity over Aurora A for a cyclopenta[b]indole-5,8-dione analog positions CAS 261163-69-3 as a privileged starting scaffold for designing next-generation mitotic kinase inhibitors [1]. The non-aziridinyl nature of this compound reduces off-target DNA alkylation risk, making it suitable for fragment-based or structure-guided lead optimization aimed at achieving picomolar Aurora B potency with minimal Aurora A cross- reactivity.

Bioreductive Prodrug Development Leveraging DT-Diaphorase-Mediated Activation

The quantitative DT-diaphorase safety threshold (Vmax/KM < 10 × 10⁻⁴ s⁻¹) established for the cyclopent[b]indole-5,8-dione chemotype provides a design framework for bioreductive prodrugs targeting NQO1-overexpressing solid tumors [2]. CAS 261163-69-3 can serve as a non-toxic referent for structure–activity relationship (SAR) campaigns aiming to install reducible leaving groups (e.g., acetate, carbamate) at the 3-position while maintaining substrate specificity within the safe kinetic window.

Antimicrotubule Agent Optimization for ATRA-Resistant Acute Promyelocytic Leukemia

The selective cytotoxicity of cyclopenta[b]indoles toward ATRA-resistant APL cells (NB4-R2) while sparing normal leukocytes validates this scaffold for developing therapies addressing chemoresistance [3]. CAS 261163-69-3 offers a clean, non-alkylating core for systematic derivatization to improve the micromolar potency window and evaluate microtubule dynamics disruption in patient-derived xenograft models.

Standardized Cytotoxicity Reference for Heteroannulated Quinone SAR Studies

The well-defined IC50 range (15–21 μM against HeLa and MCF-7) for cyclopent[b]indole-5,8-dione analogs establishes a reproducible cytotoxicity baseline [4]. CAS 261163-69-3 can be employed as a calibration standard in high-throughput screening campaigns to benchmark potency gains from heteroannulation (e.g., pyrido-, isoxazolo-fusions) and ensure data comparability across independent laboratories.

Quote Request

Request a Quote for Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.